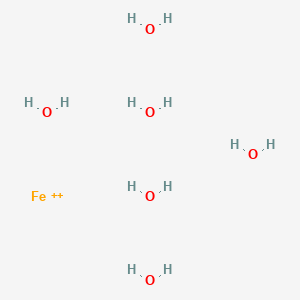
Hexaaquairon(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexaaquairon(II), also known as Hexaaquairon(II), is a useful research compound. Its molecular formula is FeH12O6+2 and its molecular weight is 163.94 g/mol. The purity is usually 95%.
The exact mass of the compound Hexaaquairon(II) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Iron - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Hexaaquairon(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexaaquairon(II) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bioinorganic Chemistry
Role in Biological Systems:
Hexaaquairon(II) plays a crucial role in biological systems, particularly in oxygen transport and storage. Hemoglobin and myoglobin, which contain iron, utilize similar coordination environments to facilitate oxygen binding and release. Studies have shown that hexaaquairon(II) can mimic these biological functions, providing insights into iron's role in enzymatic reactions and electron transfer processes.
Case Study: EPR Spectroscopy
Research utilizing high-frequency electron paramagnetic resonance (EPR) spectroscopy has demonstrated the properties of hexaaquairon(II) complexes. For example, the study of [Fe(H2O)6](ClO4)2 and (NH4)2[Fe(H2O)6](SO4)2 revealed important spin-Hamiltonian parameters that characterize the electronic structure of iron(II) complexes in biological contexts . These findings enhance our understanding of iron's behavior in biological systems and its potential therapeutic applications.
Analytical Chemistry
Use as a Standard Reference:
Hexaaquairon(II) is widely used as a standard reference material in various analytical techniques due to its stability and well-defined properties. It is commonly employed in titrations and spectrophotometric analyses to determine the concentration of iron in samples.
Case Study: Ferrous Ammonium Sulfate
The compound ferrous ammonium sulfate, which contains hexaaquairon(II), is often used in analytical chemistry for its reliability as a source of soluble iron(II). Its stability against oxidation makes it suitable for precise quantitative analyses . The compound's crystal structure has been characterized through X-ray diffraction, confirming its octahedral coordination .
Iron Remediation:
Hexaaquairon(II) has been studied for its potential in environmental remediation, particularly in the treatment of contaminated water. Its ability to precipitate as iron carbonate when reacting with carbonate ions makes it useful for removing excess iron from aquatic systems . This application is critical in managing heavy metal pollution.
Analyse Des Réactions Chimiques
Reaction with Hydroxide Ions
Hexaaquairon(II) reacts with hydroxide ions in a two-step deprotonation process:
-
First Step:
[Fe(H2O)6]2+(aq)+OH−(aq)→[Fe(H2O)5(OH)]+(aq)+H2O(l) -
Second Step:
[Fe(H2O)5(OH)]+(aq)+OH−(aq)→Fe(H2O)4(OH)2(s)+H2O(l)
The final product is hydrated iron(II) hydroxide, Fe(H2O)4(OH)2, which precipitates as a dark green solid. Over time, this precipitate can oxidize to form iron(III) hydroxide, which appears orange-brown due to exposure to oxygen in the air .
Reaction with Carbonate Ions
Hexaaquairon(II) can also react with carbonate ions, leading to the formation of iron(II) carbonate:
[Fe(H2O)6]2+(aq)+CO32−(aq)→FeCO3(s)+6H2O(l)
This reaction illustrates the complex's ability to engage in acid-base chemistry, where the hexaaquairon(II) acts as an acid .
Oxidation Reactions
In the presence of oxygen, hexaaquairon(II) can be oxidized to hexaaquairon(III):
4[Fe(H2O)6]2+(aq)+O2(g)+8H2O(l)→4[Fe(H2O)6]3+(aq)+4OH−(aq)
This reaction is crucial in biological systems, particularly in hemoglobin's function, where iron undergoes oxidation and reduction cycles .
Stability of Hexaaquairon(II)
Hexaaquairon(II) is relatively stable in acidic solutions but can easily oxidize under neutral or alkaline conditions. The stability constant for this complex indicates its formation is favored under low pH conditions, where it remains soluble.
Color and Appearance
The hexaaquairon(II) complex typically exhibits a pale green color in solution, which can change depending on the concentration and presence of other ions or ligands.
Stability Constants
| Complex | Stability Constant (Kf) |
|---|---|
| Hexaaquairon(II) | Approximately 105 |
| Hexaaquairon(III) | Approximately 1010 |
Propriétés
Numéro CAS |
15365-81-8 |
|---|---|
Formule moléculaire |
FeH12O6+2 |
Poids moléculaire |
163.94 g/mol |
Nom IUPAC |
iron(2+);hexahydrate |
InChI |
InChI=1S/Fe.6H2O/h;6*1H2/q+2;;;;;; |
Clé InChI |
JFCJMVGVPNMORU-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.[Fe+2] |
SMILES canonique |
O.O.O.O.O.O.[Fe+2] |
Key on ui other cas no. |
15365-81-8 |
Synonymes |
hexaaquairon(II) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















